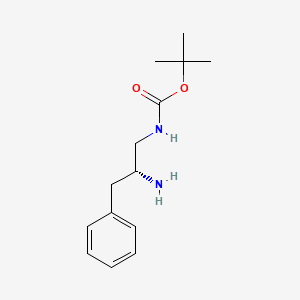

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2R)-2-amino-3-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVSLLRGGNVROC-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738884 | |

| Record name | tert-Butyl [(2R)-2-amino-3-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400652-57-5 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-3-phenylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400652-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(2R)-2-amino-3-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, a chiral molecule of significant interest in medicinal chemistry, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine and a primary amino group, makes it a versatile intermediate for the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and applications, with a particular focus on its role as a key precursor to Solriamfetol, a dopamine and norepinephrine reuptake inhibitor used to treat excessive daytime sleepiness.[1]

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined stereochemistry that is critical for its utility in asymmetric synthesis. The molecule features a chiral center at the carbon atom bearing the Boc-protected amine group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [2] |

| Molecular Weight | 250.34 g/mol | [2] |

| CAS Number | 400652-57-5 | [2] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [2] |

| Storage Temperature | 2-8 °C | [3] |

Synthesis of this compound

The synthesis of this compound is a critical process for ensuring the enantiomeric purity of the final active pharmaceutical ingredient. A common and effective strategy involves the Boc protection of the amino group of (R)-2-amino-3-phenylpropan-1-ol, followed by subsequent chemical transformations.

Synthetic Pathway Overview

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Boc Protection of (R)-2-amino-3-phenylpropan-1-ol

This protocol describes the crucial first step in the synthesis, the protection of the primary amine.

-

Materials:

-

(R)-2-amino-3-phenylpropan-1-ol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))[4]

-

Water

-

Ethyl acetate

-

Brine solution

-

-

Procedure:

-

Dissolve (R)-2-amino-3-phenylpropan-1-ol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (typically 1.1 to 1.5 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure (R)-tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate.

-

Subsequent steps to convert the hydroxyl group to an amino group would typically involve activation (e.g., mesylation or tosylation), followed by nucleophilic substitution with an azide source, and finally reduction of the azide to the primary amine.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data (in CDCl₃):

-

δ 7.1-7.3 ppm (m, 5H): Protons of the phenyl group.

-

δ ~4.8-5.0 ppm (br s, 1H): NH proton of the carbamate.

-

δ ~3.8-4.0 ppm (m, 1H): CH proton adjacent to the Boc-protected nitrogen.

-

δ ~2.8-3.0 ppm (m, 2H): CH₂ protons of the benzyl group.

-

δ ~2.6-2.8 ppm (m, 2H): CH₂ protons adjacent to the primary amino group.

-

δ ~1.4 ppm (s, 9H): Protons of the tert-butyl group.

-

δ ~1.2-1.5 ppm (br s, 2H): NH₂ protons of the primary amine.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

δ ~156 ppm: Carbonyl carbon of the carbamate.

-

δ ~138 ppm: Quaternary carbon of the phenyl group.

-

δ ~129, 128, 126 ppm: CH carbons of the phenyl group.

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~53-55 ppm: CH carbon attached to the Boc-protected nitrogen.

-

δ ~45-47 ppm: CH₂ carbon adjacent to the primary amine.

-

δ ~40-42 ppm: CH₂ carbon of the benzyl group.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is paramount, especially in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Chiral HPLC for Enantiomeric Purity Determination

The presence of the (S)-enantiomer is a critical quality attribute that must be controlled.

-

Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).

-

Typical Stationary Phases: Polysaccharide-based CSPs are often effective for the separation of Boc-protected amino compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

-

Detection: UV detection is commonly employed, typically at a wavelength where the phenyl group absorbs (around 254 nm).

A validated chiral HPLC method should be able to quantify the (S)-enantiomer at very low levels, often with a limit of quantification (LOQ) of 0.1% or lower.

Reversed-Phase HPLC for Chemical Purity Assessment

Standard reversed-phase HPLC is used to determine the presence of any non-enantiomeric impurities.

-

Stationary Phase: A C18 or C8 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection: UV detection, as described above.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Solriamfetol.[6][7]

Caption: Role of the title compound in Solriamfetol synthesis.

The Boc group serves as a protecting group for one of the amino functionalities, allowing for selective reaction at the other amino group. After the desired modification, the Boc group can be easily removed under acidic conditions to yield the final product.[5][8] This strategy is fundamental in multi-step organic syntheses where chemoselectivity is crucial.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory or industrial setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[3]

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for similar Boc-protected amino compounds should be followed.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its primary importance lies in its role as a key intermediate in the production of Solriamfetol, a drug that has a significant impact on patients with sleep disorders. A thorough understanding of its synthesis, characterization, and handling is essential for researchers and professionals in the pharmaceutical industry to ensure the quality and efficacy of the final drug product.

References

- 1. Solriamfetol - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-(BOC-AMINO)-3-PHENYLPROPYLAMINE | 179051-72-0 [sigmaaldrich.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. WO2021161232A1 - Process for preparation of solriamfetol and intermediates thereof - Google Patents [patents.google.com]

- 7. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Starting Materials for the Synthesis of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate (Solriamfetol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, known pharmaceutically as Solriamfetol, is a dopamine and norepinephrine reuptake inhibitor.[1][2] It is prescribed for improving wakefulness in adult patients with excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea.[1][2] The synthesis of this chiral compound requires careful selection of starting materials and precise control of reaction conditions to ensure the desired stereochemistry and purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the primary synthetic routes and starting materials for the preparation of Solriamfetol.

The core structure of Solriamfetol is derived from the chiral amino alcohol (R)-2-amino-3-phenyl-1-propanol, also known as D-phenylalaninol.[3][4] Consequently, the most common and efficient synthetic strategies commence from either D-phenylalaninol itself or its precursor, the amino acid D-phenylalanine. This guide will explore both of these pathways, detailing the necessary starting materials, key transformations, and the underlying chemical principles.

Synthetic Pathways and Starting Materials

There are two primary, industrially viable synthetic routes to Solriamfetol, each with its own set of starting materials and synthetic considerations.

Route 1: Synthesis Starting from D-Phenylalaninol

This is the more direct route, utilizing the readily available chiral building block D-phenylalaninol.

-

Core Starting Material: (R)-2-amino-3-phenyl-1-propanol (D-Phenylalaninol)

The general strategy for this route involves the protection of the amino group of D-phenylalaninol, followed by carbamoylation of the hydroxyl group, and subsequent deprotection of the amino group.

Experimental Workflow for Route 1

Caption: Synthetic workflow starting from D-Phenylalaninol.

Step-by-Step Protocol for Route 1

Step 1: Boc Protection of D-Phenylalaninol

The protection of the primary amine is crucial to prevent side reactions during the subsequent carbamoylation step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its ease of removal under acidic conditions.[5]

-

Reagents and Materials:

-

(R)-2-amino-3-phenyl-1-propanol (D-Phenylalaninol)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system)

-

-

Procedure:

-

Dissolve D-phenylalaninol in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of (Boc)₂O in the same solvent at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction mixture, typically involving washing with aqueous solutions to remove the base and byproducts.

-

Purify the resulting Boc-D-phenylalaninol by crystallization or column chromatography.

-

Step 2: Carbamoylation of Boc-D-Phenylalaninol

This step introduces the carbamate functionality at the hydroxyl group.

-

Reagents and Materials:

-

Boc-D-phenylalaninol

-

A carbamoylating agent (e.g., 1,1'-carbonyldiimidazole (CDI) followed by ammonia, or reaction with a suitable carbamate)[1]

-

Anhydrous solvent (e.g., THF, DMF)

-

-

Procedure (using CDI and ammonia):

-

Dissolve Boc-D-phenylalaninol in an anhydrous solvent.

-

Add CDI and stir the mixture to form an activated intermediate.

-

Introduce ammonia gas or an ammonia solution into the reaction mixture.

-

Stir until the reaction is complete.

-

Work up and purify the resulting Boc-protected Solriamfetol.

-

Step 3: Deprotection of Boc-protected Solriamfetol

The final step is the removal of the Boc protecting group to yield Solriamfetol.

-

Reagents and Materials:

-

Boc-protected Solriamfetol

-

A strong acid (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent)[1]

-

-

Procedure:

-

Dissolve the Boc-protected Solriamfetol in a suitable solvent.

-

Add the strong acid and stir at room temperature.

-

Monitor the reaction for the complete removal of the Boc group.

-

Neutralize the reaction mixture and extract the product, or precipitate the hydrochloride salt directly.

-

Purify the final product by crystallization.

-

Route 2: Synthesis Starting from D-Phenylalanine

This route is longer but may be more cost-effective depending on the relative prices of D-phenylalanine and D-phenylalaninol.

-

Core Starting Material: D-Phenylalanine

This pathway involves the protection of the amino group of D-phenylalanine, followed by the reduction of the carboxylic acid to a primary alcohol, and then proceeding with the steps outlined in Route 1.

Experimental Workflow for Route 2

Caption: Synthetic workflow starting from D-Phenylalanine.

Step-by-Step Protocol for Route 2

Step 1: Boc Protection of D-Phenylalanine

Similar to Route 1, the first step is the protection of the amino group.

-

Reagents and Materials:

-

Procedure:

-

Dissolve D-phenylalanine in an aqueous solution of the base.

-

Add a solution of (Boc)₂O in an organic solvent (e.g., dioxane or THF).

-

Stir vigorously at room temperature until the reaction is complete.

-

Acidify the reaction mixture to protonate the carboxylic acid and precipitate the product.

-

Extract the Boc-D-phenylalanine with an organic solvent.

-

Dry and evaporate the solvent to obtain the product, which can be further purified by crystallization.

-

Step 2: Reduction of Boc-D-Phenylalanine to Boc-D-Phenylalaninol

The selective reduction of the carboxylic acid in the presence of the Boc protecting group is a critical step.

-

Reagents and Materials:

-

Boc-D-phenylalanine

-

Reducing agent (e.g., sodium borohydride in the presence of an activating agent, or borane complexes like BH₃·THF)

-

Anhydrous solvent (e.g., THF)

-

-

Procedure (using sodium borohydride and methanol):

-

Dissolve Boc-D-phenylalanine methyl or ethyl ester in THF.

-

Add sodium borohydride to the solution.

-

Slowly add methanol dropwise to the mixture at a controlled temperature (e.g., 50-55 °C).[13]

-

Stir until the reduction is complete.

-

Quench the reaction carefully with water.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain Boc-D-phenylalaninol.

-

The subsequent steps of carbamoylation and deprotection follow the same protocols as described in Route 1.

Data Summary

| Starting Material | Key Intermediates | Key Reactions | Typical Reagents |

| D-Phenylalaninol | Boc-D-Phenylalaninol, Boc-Solriamfetol | Boc Protection, Carbamoylation, Deprotection | (Boc)₂O, CDI/NH₃, TFA/HCl |

| D-Phenylalanine | Boc-D-Phenylalanine, Boc-D-Phenylalaninol, Boc-Solriamfetol | Boc Protection, Reduction, Carbamoylation, Deprotection | (Boc)₂O, NaBH₄/MeOH, CDI/NH₃, TFA/HCl |

Conclusion

The synthesis of this compound (Solriamfetol) is a well-established process in medicinal chemistry. The choice of starting material, either D-phenylalaninol or D-phenylalanine, depends on factors such as cost, availability, and the desired overall process efficiency. Both routes rely on standard and robust organic transformations, including the use of the Boc protecting group, which is a cornerstone of modern peptide and chiral amine synthesis. A thorough understanding of these synthetic pathways and the properties of the starting materials is essential for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2021161232A1 - Process for preparation of solriamfetol and intermediates thereof - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. (R)-(+)-2-Amino-3-phenyl-1-propanol (98%) - Amerigo Scientific [amerigoscientific.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. D-Phenylalanine, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. DL Phenylalanine Manufacturer,Exporter,Supplier [avanschem.com]

- 8. nutradrill.com [nutradrill.com]

- 9. alkalisci.com [alkalisci.com]

- 10. metabolics.com [metabolics.com]

- 11. peptide.com [peptide.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. academic.oup.com [academic.oup.com]

Purity and specifications of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

An In-Depth Technical Guide to the Purity, Specifications, and Analysis of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Abstract

This compound (CAS: 400652-57-5), a key chiral building block derived from D-phenylalanine, is increasingly utilized in the synthesis of complex pharmaceutical agents, including targeted protein degraders.[1] The stereochemical and chemical purity of this intermediate is paramount, as any impurities can propagate through multi-step syntheses, ultimately compromising the efficacy, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive framework for researchers and drug development professionals to understand and implement rigorous quality control strategies for this compound. We will detail field-proven analytical methodologies, explain the scientific rationale behind procedural choices, and establish typical specifications for ensuring the highest quality material for research and development.

Introduction: The Critical Role of a Chiral Intermediate

This compound is a Boc-protected derivative of (R)-2-amino-1-phenyl-propane-1-amine. Its structure combines a defined stereocenter with a free primary amine and a protected secondary amine, making it a versatile synthon for introducing a specific chiral scaffold. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective reaction at the primary amine, followed by deprotection under acidic conditions to unmask the second amine for subsequent transformations.[2]

The importance of its purity cannot be overstated. The two primary concerns are:

-

Chemical Purity: The presence of process-related impurities, such as starting materials or side-reaction products, can lead to the formation of undesired derivatives in subsequent steps, complicating purification and potentially introducing toxic components.

-

Enantiomeric Purity: The presence of the undesired (S)-enantiomer can lead to the synthesis of the wrong stereoisomer of the final drug product. This can result in reduced therapeutic effect or, in worst-case scenarios, significant off-target toxicity.

This guide establishes a self-validating system of protocols designed to comprehensively assess the purity and define the quality of this critical intermediate.

Physicochemical Properties & Specifications

A baseline understanding of the compound's properties is essential for its handling and analysis. All quantitative specifications should be confirmed with robust, validated analytical methods as described in Section 4.0.

| Property | Specification | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 400652-57-5 | [1] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [1] |

| Molecular Weight | 250.34 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Purity (Assay) | ≥98.0% (by HPLC) | [3] |

| Enantiomeric Purity | ≥99.0% e.e. (by Chiral HPLC) | Industry Standard |

| Identity | Conforms to structure by ¹H NMR and MS | [4] |

Synthesis and Purification Landscape

Understanding the synthetic origin of this compound provides critical insight into its potential impurity profile. A common synthetic route involves the protection of the amino group of D-phenylalaninol, followed by further functional group manipulations.[2]

Common Purification Strategy: Crude product is typically purified via column chromatography on silica gel or by recrystallization. The choice of solvent for recrystallization is critical to ensure high recovery and effective removal of impurities.

The primary goal of purification is to remove:

-

Unreacted starting materials.

-

Reagents used in the synthesis (e.g., coupling agents, acids, bases).

-

Side-products formed during the reaction.

-

The undesired (S)-enantiomer, if the chiral integrity was compromised.

The following analytical workflow is designed to validate the success of the purification process.

Comprehensive Analytical Characterization

A multi-pronged analytical approach is required to fully characterize the purity and identity of the compound.

Identity Confirmation: Spectroscopic Methods

4.1.1 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the gold standard for confirming the chemical structure. The spectrum provides an unambiguous fingerprint of the molecule.

-

Causality Behind the Method: Each unique proton environment in the molecule resonates at a characteristic chemical shift. The integration of the peaks corresponds to the number of protons, and splitting patterns reveal neighboring protons, allowing for complete structural assignment.

-

Expected Spectral Features:

-

~7.20-7.40 ppm: A multiplet corresponding to the 5 protons of the monosubstituted phenyl ring.

-

~2.50-3.00 ppm: Multiplets corresponding to the diastereotopic protons of the benzyl CH₂ group and the CH proton at the chiral center.

-

~1.30 ppm: A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.[4]

-

Variable shifts for the NH and NH₂ protons, which may be broad.

-

Protocol 4.1.1: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

Process the data with appropriate phasing and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

Validation: The obtained spectrum must be consistent with the proposed structure, with all key peaks present and integrations being correct.

4.1.2 Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, confirming the elemental composition.

-

Causality Behind the Method: The compound is ionized (e.g., by electrospray ionization, ESI), and the mass-to-charge ratio (m/z) of the resulting ion is measured. This provides a highly accurate molecular weight.

-

Expected Result: For C₁₄H₂₂N₂O₂, the exact mass is 250.1732 u. The protonated molecule [M+H]⁺ should be observed at m/z ≈ 251.1810.

Protocol 4.1.2: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent system, typically methanol or acetonitrile/water.

-

Instrumentation: An LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Analysis: Infuse the sample directly or via a short liquid chromatography run. Acquire the spectrum in positive ion mode.

-

Validation: The measured m/z of the most abundant ion must match the theoretical m/z of [M+H]⁺ within a 5 ppm mass accuracy window.

Chemical Purity: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for quantifying the purity of the compound and detecting any non-chiral, process-related impurities.

-

Causality Behind the Method: The compound and its impurities are separated based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The phenyl group provides a strong chromophore for UV detection. An acidic modifier (e.g., formic acid) is used to protonate the basic amines, ensuring sharp, symmetrical peak shapes by minimizing secondary interactions with the silica backbone of the column.

Protocol 4.2.1: RP-HPLC Purity Assay

-

Sample Preparation: Prepare a sample solution at a concentration of ~1.0 mg/mL in the mobile phase or a compatible solvent (e.g., Acetonitrile/Water 50:50).

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | XBridge BEH C18, 3.5 µm, 4.6 x 100 mm (or equivalent)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes, hold for 2 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 220 nm[4] |

| Injection Vol. | 5 µL |

-

Analysis: Inject the sample and integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

-

System Suitability: Before analysis, inject a standard solution to verify system performance (e.g., retention time stability, peak symmetry).

Enantiomeric Purity: Chiral HPLC

Determining the enantiomeric excess is critical. This requires a specialized chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers. A method validated for the structurally similar drug Solriamfetol provides an excellent and directly applicable starting point.[5]

-

Causality Behind the Method: Polysaccharide-based CSPs create a chiral environment. The two enantiomers form transient, diastereomeric complexes with the CSP, which have different binding energies. This difference in interaction strength results in different retention times, allowing for their separation. A polar organic mobile phase is highly effective for this class of compounds, and a basic additive (diethylamine) is essential to occupy active sites on the column and prevent peak tailing of the basic analyte.[5]

Protocol 4.3.1: Chiral HPLC Analysis

-

Sample Preparation: Prepare a sample solution at ~1.0 mg/mL in Methanol. To test for sensitivity, prepare a spiked sample containing ~0.1% of the undesired (S)-enantiomer if a reference standard is available.

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | Lux Amylose-1, 5 µm, 4.6 x 250 mm (or equivalent)[5] |

| Mobile Phase | 0.1% Diethylamine in Methanol[5] |

| Mode | Isocratic |

| Flow Rate | 0.6 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 210 nm[5] |

| Injection Vol. | 5 µL |

-

Validation: The method should be validated for linearity, accuracy, and precision. The Limit of Quantitation (LOQ) for the (S)-enantiomer must be established to ensure it can be reliably measured at the specification limit (e.g., 0.15%). The developed method should achieve a resolution (Rs) of greater than 2.0 between the enantiomer peaks.[5]

Visualization of Workflows

To ensure a systematic approach, the following workflows are recommended for the quality control and processing of this compound.

Caption: Quality control workflow for incoming material.

Caption: Iterative purification and analysis feedback loop.

Conclusion

The quality of this compound is not a matter of simple pass/fail based on a single technique. A holistic and rigorous analytical strategy is required to ensure its suitability for advanced pharmaceutical synthesis. This guide outlines a robust framework combining spectroscopic identification (NMR, MS) with high-resolution chromatographic separation (RP-HPLC, Chiral HPLC) to provide a comprehensive purity profile. By implementing these self-validating protocols, researchers and drug developers can proceed with confidence, knowing their foundational chiral building block meets the stringent quality standards demanded by modern drug discovery.

References

- 1. calpaclab.com [calpaclab.com]

- 2. WO2021161232A1 - Process for preparation of solriamfetol and intermediates thereof - Google Patents [patents.google.com]

- 3. labproinc.com [labproinc.com]

- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pak.elte.hu [pak.elte.hu]

A Senior Application Scientist's Guide to Sourcing (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate: From Supplier Vetting to Quality Verification

For researchers, medicinal chemists, and process development scientists, the procurement of chiral building blocks is a critical first step that dictates the timeline, purity, and ultimate success of a synthetic campaign. (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, a key intermediate derived from D-phenylalanine, serves as a quintessential example of such a crucial molecule. Its vicinal diamine structure, with one amine protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile precursor for a variety of pharmacologically active compounds. The demand for enantiomerically pure molecules is driven by the need for drugs with improved efficacy and reduced side effects.[1]

This technical guide provides an in-depth perspective on the commercial landscape of this compound. It is designed to navigate the complexities of supplier selection, quality assessment, and in-house verification, ensuring that the material you procure meets the stringent demands of pharmaceutical research and development.

The Strategic Importance of the Phenylpropyl Carbamate Core

The 2-amino-3-phenylpropyl structural motif is a privileged scaffold in medicinal chemistry. The unprotected parent amine, (R)-2-amino-3-phenylpropyl carbamate (also known as Solriamfetol), is a dopamine and norepinephrine reuptake inhibitor used to treat excessive daytime sleepiness associated with narcolepsy and sleep apnea.[2] The Boc-protected version, our topic of focus, allows for selective functionalization of the primary amine, making it an invaluable building block for creating libraries of derivatives for structure-activity relationship (SAR) studies or for the synthesis of more complex target molecules. The use of chiral building blocks from the "chiral pool," which includes readily available natural compounds like amino acids, is a highly efficient strategy as the initial stereochemistry is pre-defined.[1][3]

Navigating the Commercial Supplier Landscape

Identifying reliable commercial suppliers for this specific chiral intermediate requires careful diligence. The nomenclature can vary, with suppliers sometimes listing it as tert-Butyl ((2R)-1-amino-3-phenylpropan-2-yl)carbamate. While a definitive CAS number for the (R)-enantiomer is not consistently cited across all platforms, its enantiomer, (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate, is cataloged under CAS Number 146552-72-9 .[4][5] This provides a crucial reference point for searching and for discussions with potential suppliers.

Our market survey has identified a number of specialty chemical providers that list this compound or its enantiomer. The following table summarizes representative suppliers. It is imperative to note that availability and specifications can change, and direct inquiry is always the recommended course of action.

| Supplier | Compound Name/Variant | CAS Number | Purity (Typical) | Notes |

| ChemUniverse | (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate | 146552-72-9 | 97% | Offers the (S)-enantiomer.[4] |

| Advanced Biochemicals | (S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate | 35150-06-2 | 98% | Note the structural difference (amide vs. amine). |

| Parchem | tert-Butyl (1-amino-1-oxo-2-(3-(trifluoromethyl)phenyl)propan-2-yl)carbamate | 685128-78-3 | Not specified | A substituted analog, indicating capability in this chemical space.[6] |

| Simson Pharma Limited | N-Boc-4-phenyl-L-phenylalanine | 147923-08-8 | Not specified | A related Boc-protected amino acid derivative.[7] |

Disclaimer: This table is for illustrative purposes and is not an exhaustive list. Researchers should conduct their own due diligence before procurement.

A Framework for Supplier Selection

Choosing the right supplier extends beyond simply finding the molecule in a catalog. For critical drug discovery programs, a multi-faceted evaluation is essential. The following workflow outlines a logical approach to vetting and selecting a supplier for this compound.

Caption: A logical workflow for the selection and qualification of a chemical supplier.

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is the primary document attesting to the quality of a specific batch of material. For a chiral building block like this compound, the following parameters are of paramount importance:

-

Identity Confirmation: The CoA should provide data from techniques like ¹H NMR and Mass Spectrometry (MS) that confirm the chemical structure. The spectral data should be consistent with the expected structure.

-

Chemical Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) and should ideally be above 97% for use in early-stage research. The chromatogram should be clean, with minimal unidentified peaks.

-

Enantiomeric Purity (or Enantiomeric Excess, ee): This is the most critical parameter for a chiral building block. It is determined by a specialized technique, most commonly Chiral HPLC. An enantiomeric excess of ≥98% is generally required. The CoA should clearly state the method used and the percentage of the undesired (S)-enantiomer.

-

Residual Solvents: Gas Chromatography (GC) is often used to quantify the presence of residual solvents from the synthesis and purification process. High levels of certain solvents can be detrimental to subsequent reactions.

-

Water Content: Determined by Karl Fischer titration, this can be important if the compound is hygroscopic or if downstream chemistry is water-sensitive.

In-House Quality Verification: A Self-Validating System

While a supplier's CoA provides a baseline, for critical applications, in-house verification is a non-negotiable step to ensure trustworthiness. Chiral HPLC is the gold standard for confirming enantiomeric purity.[8] The following is a representative protocol for the chiral HPLC analysis of this compound.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

1. Objective: To resolve and quantify the (R)- and (S)-enantiomers of tert-Butyl (2-amino-3-phenylpropyl)carbamate.

2. Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as a CHIRALPAK® or Lux® series column is a good starting point. For example, a column based on amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is often effective for separating enantiomers of N-protected amino compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

-

Sample: The received this compound.

-

Racemic Standard: If available, a 50:50 mixture of the (R)- and (S)-enantiomers to confirm peak identity and resolution.

3. Method:

-

Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a solution of the test material in the mobile phase at a concentration of approximately 1 mg/mL.

4. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

If a racemic standard is available, inject it first to determine the retention times of both the (R)- and (S)-enantiomers and to ensure adequate separation (resolution > 1.5).

-

Inject the sample solution of the received material.

-

Integrate the peak areas for both enantiomers in the resulting chromatogram.

5. Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

6. Acceptance Criteria: The calculated % ee should meet the project's requirements, typically ≥98%. The identity of the major peak should correspond to the expected (R)-enantiomer based on the injection of a known standard or by comparison with the supplier's data.

Synthesis and Handling Considerations

While this guide focuses on commercial sourcing, an understanding of the synthetic routes provides insight into potential impurities. This compound is typically synthesized from the chiral pool starting material, D-phenylalaninol. The synthesis involves the protection of one of the amino groups as a carbamate. A common method for the selective mono-Boc protection of diamines involves using di-tert-butyl dicarbonate (Boc₂O).

Storage and Handling: This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. As with many amines, it may be sensitive to air and moisture. For long-term storage, refrigeration is recommended. Always consult the supplier-provided Safety Data Sheet (SDS) for complete handling and safety information.

Conclusion

The successful procurement of this compound is a process that demands scientific rigor and careful supplier management. By understanding the compound's strategic importance, employing a structured supplier evaluation process, critically analyzing the Certificate of Analysis, and performing independent quality verification, researchers can ensure the integrity of their starting materials. This diligence at the outset is a crucial investment in the efficiency and success of the subsequent stages of drug discovery and development.

References

- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate | C14H22N2O2 | CID 10422234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. One moment, please... [advancedbiochemicals.com]

- 5. parchem.com [parchem.com]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Use of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate in asymmetric synthesis

An In-Depth Guide to the Application of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate in Asymmetric Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Chiral Diamine Building Block

In the landscape of modern organic and medicinal chemistry, the efficient construction of enantiomerically pure molecules is paramount. Chiral vicinal diamines (1,2-diamines) represent a privileged structural motif found in a vast array of pharmaceuticals, natural products, and as the core of many successful chiral ligands and organocatalysts.[1][2] this compound, derived from the naturally abundant chiral pool precursor (R)-phenylalanine, has emerged as a versatile and indispensable building block for asymmetric synthesis.

Its strategic utility is rooted in its inherent stereochemistry and the orthogonal protecting group strategy it embodies. The molecule possesses a stereogenic center at the C2 position, derived directly from the amino acid, which serves to direct the stereochemical outcome of subsequent transformations.[3][4] Furthermore, it features a free, nucleophilic primary amine and a second primary amine masked with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under a wide range of reaction conditions but can be selectively and cleanly removed under acidic conditions, allowing for sequential and site-specific functionalization.[5][6] This guide provides an in-depth exploration of its applications, complete with detailed protocols for researchers and drug development professionals.

Core Application I: Synthesis of Chiral Vicinal Diamine Scaffolds

The most direct application of this compound is in the synthesis of more complex, differentially substituted chiral 1,2-diamines. The free primary amine serves as a handle for introducing a diverse range of substituents via N-alkylation, N-arylation, or acylation reactions. Subsequent removal of the Boc group unveils a new primary amine for further elaboration. This stepwise approach provides precise control over the final molecular architecture.

Workflow for Synthesis of N-Substituted Diamines

The general workflow involves two key stages: functionalization of the free amine followed by deprotection of the Boc-protected amine. This process allows for the creation of a library of chiral diamines from a single, reliable starting material.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

Application Notes and Protocols for Chiral Ligand Synthesis

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Chirality in Modern Chemistry

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the control of stereochemistry is paramount.[1][2][3] Enantioselective synthesis, the preferential formation of one enantiomer over its mirror image, is critical as the biological activity of molecules is often dictated by their three-dimensional structure.[1][3] Chiral ligands are the cornerstone of asymmetric catalysis, serving as molecular architects that guide a metal catalyst to produce a desired stereoisomer with high precision.[2][4][5] These ligands create a chiral environment around the metal center, influencing the reaction pathway and leading to the selective formation of one enantiomeric product.[4][5] This guide provides an in-depth exploration of the synthesis of several key classes of chiral ligands, offering detailed protocols and insights into the rationale behind the experimental procedures.

Foundational Classes of Chiral Ligands

The field of asymmetric catalysis is rich with a diverse array of chiral ligands, each with unique structural and electronic properties.[6][][8] These can be broadly categorized based on the nature of their coordinating atoms and the source of their chirality.[4][6][9] Common classes include phosphorus-based ligands, nitrogen-based ligands, and ligands with chirality on a backbone scaffold.[4][6][9]

-

P-Chiral Phosphine Ligands: These ligands possess a stereogenic phosphorus atom and are highly effective in a variety of asymmetric transformations.[1][10][11] Their synthesis requires precise control over the stereochemistry at the phosphorus center.[1]

-

Axially Chiral Biaryl Phosphines (e.g., BINAP): Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) derive their chirality from restricted rotation around a C-C bond, creating a stable, chiral scaffold.[4][12]

-

Salen Ligands: These are tetradentate Schiff base ligands that form stable complexes with a wide range of metals.[13][14][15][16] Their modular synthesis allows for easy tuning of steric and electronic properties.[13][14][15]

-

TADDOLs: These are C2-symmetric diols derived from tartaric acid.[17][18][19] They are versatile auxiliaries used in a broad spectrum of enantioselective reactions.[17][18][19]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust metal complexes.[20][21][22] Chiral versions have emerged as powerful tools in asymmetric catalysis.[20][21][22]

Synthesis Protocols for Key Chiral Ligands

The following sections provide detailed, step-by-step protocols for the synthesis of representative and widely utilized chiral ligands. The causality behind key experimental choices is explained to provide a deeper understanding of the synthetic process.

Synthesis of (R)-(+)-BINAP

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a privileged ligand in asymmetric catalysis. The synthesis presented here follows a well-established route starting from commercially available (R)-(+)-1,1'-bi-2-naphthol (BINOL).[12][23]

Synthetic Workflow:

Caption: Synthetic scheme for (R)-BINAP from (R)-BINOL.

Protocol: Part A - Preparation of (R)-1,1'-bi-2-naphthol ditriflate [23]

-

Rationale: The conversion of the hydroxyl groups of BINOL to triflate groups is a crucial activation step. The triflate is an excellent leaving group, facilitating the subsequent nickel-catalyzed phosphination. Pyridine acts as a base to neutralize the triflic acid byproduct.

-

Procedure:

-

To an oven-dried 100-mL flask under a nitrogen atmosphere, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).

-

Add dry methylene chloride (60 mL) and dry pyridine (7.2 mL, 90 mmol).

-

Cool the mixture to 5-10°C using an ice bath.

-

Slowly add triflic anhydride (20.0 g, 70 mmol) while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature overnight (approximately 17 hours).

-

Add hexane (60 mL) and filter the mixture through a pad of silica gel.

-

Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).

-

Concentrate the filtrate under reduced pressure to yield the ditriflate as a white solid.

-

Protocol: Part B - Preparation of (R)-(+)-BINAP [23]

-

Rationale: This step involves a nickel-catalyzed cross-coupling reaction between the ditriflate and diphenylphosphine.[12][23] NiCl2(dppe) is the catalyst precursor, and 1,4-diazabicyclo[2.2.2]octane (DABCO) acts as a base. The reaction is carried out at an elevated temperature to ensure a reasonable reaction rate.

-

Procedure:

-

To an oven-dried 250-mL flask under a nitrogen atmosphere, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl2dppe, 1.1 g, 2 mmol).

-

Add anhydrous dimethylformamide (DMF, 40 mL) followed by diphenylphosphine (2.0 mL, 12 mmol).

-

Heat the resulting dark red solution to 100°C for 30 minutes.

-

In a separate flask, dissolve the chiral ditriflate of binaphthol (11.0 g, 20 mmol) and DABCO (4.5 g, 40 mmol) in anhydrous DMF (40 mL).

-

Add the solution of the ditriflate and DABCO to the heated nickel catalyst solution.

-

Add three additional portions of diphenylphosphine (3 x 2 mL) at 1 hour, 3 hours, and 7 hours.

-

Continue heating at 100°C until the ditriflate is consumed (typically 2-3 days), as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Cool the dark brown solution to -15 to -20°C and stir for 2 hours.

-

Filter the resulting solid, wash with methanol (2 x 20 mL), and dry under vacuum to obtain (R)-(+)-BINAP as a white to off-white crystalline solid.

-

Quantitative Data Summary:

| Reagent | Molar Equiv. (Part A) | Molar Equiv. (Part B) |

| (R)-BINOL | 1.0 | - |

| Triflic Anhydride | 2.33 | - |

| Pyridine | 3.0 | - |

| (R)-BINOL ditriflate | - | 1.0 |

| NiCl2(dppe) | - | 0.1 |

| Diphenylphosphine | - | ~1.8 (total) |

| DABCO | - | 2.0 |

Synthesis of a Chiral Salen Ligand

Chiral Salen ligands are readily synthesized via a condensation reaction between a chiral diamine and two equivalents of a salicylaldehyde derivative.[16] This modular approach allows for the synthesis of a large library of ligands with varying steric and electronic properties.[13][14]

Synthetic Workflow:

Caption: General synthesis of a chiral Salen ligand.

Protocol: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

-

Rationale: This is a straightforward imine formation (Schiff base condensation). The reaction is typically carried out in a protic solvent like ethanol and is often driven to completion by heating under reflux. The choice of a C2-symmetric diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, imparts chirality to the resulting ligand. The bulky tert-butyl groups on the salicylaldehyde provide steric hindrance that is often crucial for high enantioselectivity in subsequent catalytic reactions.

-

Procedure:

-

Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.14 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

-

Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (4.68 g, 20 mmol) to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

A yellow precipitate will form as the reaction proceeds.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the yellow solid by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 20 mL).

-

Dry the solid under vacuum to yield the chiral Salen ligand.

-

Quantitative Data Summary:

| Reagent | Molar Equiv. |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | 1.0 |

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | 2.0 |

Synthesis of a TADDOL Ligand

TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are synthesized from tartrate esters.[17][18] The key step is the addition of an excess of an aryl Grignard reagent to a protected tartrate derivative.[17][18]

Synthetic Workflow:

Caption: Synthesis of a TADDOL ligand via Grignard reaction.

Protocol: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol

-

Rationale: This reaction involves the double addition of a Grignard reagent to each of the ester carbonyl groups of the protected tartrate. A large excess of the Grignard reagent is necessary to ensure complete reaction. The acetonide protecting group on the diol of the tartrate is stable to the reaction conditions and is retained in the final product. Anhydrous conditions are critical due to the reactivity of the Grignard reagent with water.

-

Procedure:

-

In an oven-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (4.86 g, 200 mmol).

-

Add a small crystal of iodine and gently warm to activate the magnesium.

-

Add a small amount of a solution of bromobenzene (21.0 mL, 200 mmol) in anhydrous tetrahydrofuran (THF, 100 mL). Once the Grignard reaction initiates, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

In a separate oven-dried flask, dissolve dimethyl L-tartrate acetonide (4.36 g, 20 mmol) in anhydrous THF (50 mL).

-

Cool the Grignard reagent solution to 0°C with an ice bath.

-

Slowly add the solution of the tartrate derivative to the Grignard reagent.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the TADDOL as a white crystalline solid.

-

Quantitative Data Summary:

| Reagent | Molar Equiv. |

| Dimethyl L-tartrate acetonide | 1.0 |

| Magnesium | 10.0 |

| Bromobenzene | 10.0 |

Conclusion

The synthesis of chiral ligands is a fundamental aspect of modern asymmetric catalysis. The protocols detailed in this guide provide a practical foundation for the preparation of several important classes of chiral ligands. A thorough understanding of the underlying principles and the rationale for specific experimental choices is crucial for successful synthesis and for the development of new and improved chiral ligands for a wide range of applications in research and industry. The modularity and tunability of many ligand scaffolds will continue to drive innovation in enantioselective synthesis.[5][13][14]

References

- 1. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 2. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 3. rroij.com [rroij.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. alfachemic.com [alfachemic.com]

- 8. chemscene.com [chemscene.com]

- 9. academic.oup.com [academic.oup.com]

- 10. [PDF] Synthesis and applications of high-performance P-chiral phosphine ligands | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Salen Ligands and Co-Salen Complexes [bldpharm.com]

- 17. TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. TADDOL [sigmaaldrich.com]

- 20. Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Chiral N-Heterocyclic Carbene Ligands: Enhancing Nickel-Catalyzed Asymmetric Syntheses [infoscience.epfl.ch]

- 23. Organic Syntheses Procedure [orgsyn.org]

Protocols for the Boc Deprotection of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Abstract

This comprehensive guide provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate. The Boc protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and drug development, owing to its stability and facile removal under specific acidic conditions.[1][2] This document explores the mechanistic underpinnings of Boc deprotection and presents a variety of field-proven protocols, including the use of strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as alternative, milder methodologies.[3] The aim is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal deprotection strategy for their specific synthetic needs, ensuring high yield and purity of the desired (R)-2-amino-3-phenylpropylamine.

Introduction: The Role of the Boc Protecting Group

In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robust stability across a broad spectrum of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[4] Its popularity stems from its straightforward introduction and, critically, its clean and efficient removal under acidic conditions.[4][5]

The deprotection of this compound yields the chiral diamine, (R)-2-amino-3-phenylpropylamine, a valuable building block in the synthesis of various pharmaceutical agents. The efficiency and selectivity of this deprotection step are crucial for the overall success of the synthetic route.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is typically achieved through an acid-catalyzed hydrolysis mechanism.[4] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7][8][9] This initial protonation enhances the electrophilicity of the carbonyl carbon.

The subsequent step involves the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[6][7][9] The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide gas.[6][7][9] The liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding ammonium salt.[7]

It is important to note that the generated tert-butyl cation is a reactive electrophile and can potentially lead to side reactions by alkylating nucleophilic sites on the substrate or solvent.[10][11] To mitigate this, scavengers are sometimes added to the reaction mixture.[11]

Standard Deprotection Protocols

The choice of the deprotection protocol depends on several factors, including the acid sensitivity of other functional groups present in the molecule, the desired final salt form of the amine, and the scale of the reaction.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most common and robust methods for Boc deprotection.[9] TFA is a strong acid that effectively cleaves the Boc group at room temperature.[6]

Materials and Reagents:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the this compound (1 equivalent) in anhydrous DCM (at a concentration of approximately 0.1–0.2 M).

-

Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equivalents, often used as a 25-50% v/v solution in DCM) to the stirred solution.[4][12]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] The deprotected amine product will have a lower Rf value on TLC compared to the starting material and can be visualized with a ninhydrin stain.[3][14]

-

Work-up: a. Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[13][14] b. To obtain the free amine, dissolve the residue in an organic solvent such as ethyl acetate or DCM.[13] c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid.[4][13] Be cautious as CO₂ evolution will occur. d. Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.[4][13] e. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the (R)-2-amino-3-phenylpropylamine.

Protocol 2: Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate

Using a solution of HCl in an organic solvent is another highly effective method for Boc deprotection and can sometimes be more potent than TFA/DCM.[3][15][16] The product is often isolated as the hydrochloride salt, which can be advantageous for purification and stability.[3][13]

Materials and Reagents:

-

This compound

-

4M HCl in 1,4-dioxane (or ethyl acetate)

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve or suspend the this compound (1 equivalent) in a minimal amount of a suitable solvent or directly in the HCl solution.

-

Addition of HCl solution: Add a 4M solution of HCl in 1,4-dioxane.[3][13]

-

Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours.[3][13] Monitor the reaction by TLC or LC-MS.[3][13]

-

Work-up and Isolation: a. Upon completion, the deprotected amine hydrochloride salt often precipitates from the reaction mixture.[3][13] b. Collect the solid product by filtration. c. Wash the collected solid with a solvent like diethyl ether to remove any non-polar impurities.[13] d. Dry the solid under vacuum to yield (R)-2-amino-3-phenylpropylamine dihydrochloride.

Alternative and Milder Deprotection Protocols

For substrates containing acid-sensitive functional groups, traditional strong acid methods may not be suitable.[1][3] In such cases, alternative, milder deprotection strategies are necessary.

Protocol 3: Oxalyl Chloride in Methanol

This method offers a mild alternative for Boc deprotection, proceeding at room temperature with good yields for a variety of substrates.[2]

Materials and Reagents:

-

This compound

-

Oxalyl chloride

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Experimental Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve the this compound (1 equivalent) in methanol.

-

Addition of Oxalyl Chloride: Add oxalyl chloride (3 equivalents) to the stirred solution at room temperature.[2] An increase in temperature may be observed.

-

Reaction Monitoring: Stir the reaction mixture for 1-4 hours, monitoring its progress by TLC.[2]

-

Work-up: a. Upon completion, slowly add deionized water to quench the reaction.[2] b. Extract the crude material with DCM.[2] c. Wash the organic layer with deionized water.[2] d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[2] Further purification by flash column chromatography may be necessary.[2]

Protocol 4: Thermal Deprotection in Boiling Water

For a "green" and acid-free alternative, thermal deprotection in water can be highly effective for certain substrates.[1][17]

Materials and Reagents:

-

This compound

-

Deionized water

-

Standard laboratory glassware equipped for reflux

-

Magnetic stirrer

Experimental Procedure:

-

Reaction Setup: Suspend the this compound in deionized water in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux (100 °C) and maintain for 10 minutes to 2 hours.[1]

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to obtain the deprotected amine.

Summary of Protocols and Data Presentation

| Protocol | Reagent(s) | Solvent | Temperature | Typical Reaction Time | Work-up | Product Form |

| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-4 hours | Basic wash | Free Amine |

| 2 | 4M Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temp. | 1-4 hours | Filtration | Hydrochloride Salt |

| 3 | Oxalyl Chloride | Methanol (MeOH) | Room Temp. | 1-4 hours | Aqueous extraction | Free Amine |

| 4 | None | Water | 100 °C (Reflux) | 10 min - 2 hours | Extraction | Free Amine |

Experimental Workflow and Decision Making

The selection of an appropriate Boc deprotection protocol is a critical step in the synthetic workflow. The following diagram illustrates a decision-making process to guide the researcher.

Conclusion

The deprotection of this compound is a critical transformation in the synthesis of valuable chiral amines. This guide has provided a detailed overview of the underlying mechanism and a range of robust protocols, from standard strong-acid methods to milder alternatives. By understanding the causality behind experimental choices and having access to detailed, step-by-step procedures, researchers can confidently select and implement the most appropriate method for their specific synthetic context, ensuring high yields and purity of the target compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. experts.arizona.edu [experts.arizona.edu]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Coupling reactions with (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

An Application Guide to Strategic Coupling Reactions with (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Introduction: The Strategic Value of a Chiral Diamine Synthon

In the landscape of modern medicinal chemistry and drug discovery, the precise assembly of molecular architecture is paramount. Chiral 1,2-diamines are recognized as "privileged structures" due to their prevalence in biologically active molecules and their capacity to serve as high-affinity ligands for a multitude of biological targets.[1][2] this compound, a derivative of D-phenylalaninol, is a versatile and strategically important chiral building block that provides access to these valuable motifs.[3]

This molecule features a primary amine poised for a variety of coupling reactions, while a second amine is temporarily masked by an acid-labile tert-butyloxycarbonyl (Boc) group.[4] This orthogonal protection scheme allows for selective functionalization, making it an indispensable tool for synthesizing complex peptidomimetics, chiral ligands, and diverse small-molecule libraries.[5]

This technical guide provides an in-depth exploration of the most critical coupling reactions involving this compound. We will delve into the mechanistic rationale behind protocol choices, offer detailed, field-tested experimental procedures, and present comparative data to empower researchers in making informed decisions for their synthetic campaigns.

Chapter 1: Core Principles of Reactivity and Protection

The utility of this compound hinges on the differential reactivity of its two nitrogen centers. The primary amine at the C2 position is a potent nucleophile, ready to engage in bond-forming reactions. The secondary amine, protected as a carbamate, is unreactive under most standard coupling conditions.

The Boc group is a cornerstone of modern synthesis, particularly in peptide chemistry.[6] Its removal is typically achieved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), which cleaves the tert-butyl-oxygen bond to release the free amine.[4][7] This predictable, high-yield deprotection is fundamental to the molecule's role as a sequential building block.

Chapter 2: Amide Bond Formation: The Workhorse Reaction

The most frequent application of this chiral amine is in the formation of amide bonds, coupling it with a vast array of carboxylic acids. The success of this transformation depends on the activation of the carboxylic acid to overcome its inherent low electrophilicity. This is achieved using specialized coupling reagents.

Mechanistic Overview of Carboxylic Acid Activation

Amide bond formation is not a direct reaction between a carboxylic acid and an amine. The acid's hydroxyl group must first be converted into a better leaving group. Coupling reagents facilitate this by forming a highly reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine of our substrate.

Caption: General mechanism for amide bond formation.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is a critical parameter that influences reaction speed, yield, and the preservation of stereochemical integrity. The two most common classes are carbodiimides, like EDC, and uronium/aminium salts, like HATU.[8]

| Feature | EDC / HOBt | HATU / DIPEA |

| Reagent Type | Carbodiimide with additive | Uronium/Aminium Salt with base |

| Mechanism | Forms O-acylisourea intermediate, which is converted to a more stable HOBt-ester to reduce side reactions.[9] | Forms a highly reactive OAt-active ester directly.[10] |

| Reaction Speed | 2 - 12 hours | 15 - 60 minutes[9] |

| Typical Yield | Good to Excellent (75 - 98%)[9] | Excellent (>85-99%)[9][10] |

| Racemization Risk | Low to moderate; suppressed by HOBt.[11] | Very low; the HOAt moiety actively suppresses racemization.[10] |

| Byproducts | Water-soluble urea, easily removed by aqueous workup. | Water-soluble tetramethylurea and salts. |

| Cost | Cost-effective, suitable for large-scale synthesis. | More expensive, often reserved for challenging or high-value couplings. |

| Expert Insight | A reliable and economical choice for routine couplings. The water-soluble nature of EDC and its urea byproduct simplifies purification significantly.[9][12] | The reagent of choice for sterically hindered amino acids, difficult sequences, or when speed and purity are paramount.[10] |

Protocol 1: Standard EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method for routine amide bond formation.[13][14] The addition of HOBt is crucial as it minimizes racemization and prevents the formation of an N-acylurea byproduct.[9]

Materials:

-

This compound (1.0 eq)

-

Carboxylic Acid (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) (optional, 1-2 eq, if using a carboxylic acid salt)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the Carboxylic Acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. This minimizes potential side reactions and preserves chiral integrity.

-

Add EDC (1.2 eq) to the solution. Stir the mixture at 0 °C for 20-30 minutes to allow for the pre-activation of the carboxylic acid.

-

Coupling: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, monitoring the consumption of the starting amine.

-

Work-up:

-

Dilute the reaction mixture with DCM or Ethyl Acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency HATU-Mediated Amide Coupling

For challenging substrates, including sterically hindered carboxylic acids or when rapid coupling is desired, HATU is a superior reagent.[10] It functions by creating a highly reactive HOAt-ester, leading to faster reactions and higher yields with minimal risk of racemization.

Caption: Experimental workflow for HATU-mediated coupling.

Materials:

-

This compound (1.0 eq)

-

Carboxylic Acid (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-